Isopropyl chlorosulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

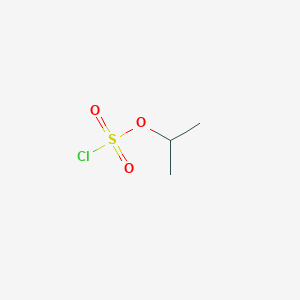

Isopropyl chlorosulfonate is an organic compound with the chemical formula C3H7ClO3S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the production of various chemicals, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl chlorosulfonate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C3H7OH+ClSO3H→C3H7ClO3S+H2O

This reaction is exothermic and requires careful temperature control to prevent side reactions. The reaction mixture is usually stirred and cooled to maintain a stable temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where isopropyl alcohol and chlorosulfonic acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl chlorosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form different sulfonate esters.

Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl alcohol and sulfuric acid.

Reduction: It can be reduced to isopropyl sulfonate using reducing agents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.

Major Products Formed

Substitution Products: Various sulfonate esters depending on the nucleophile used.

Hydrolysis Products: Isopropyl alcohol and sulfuric acid.

Reduction Products: Isopropyl sulfonate.

Scientific Research Applications

Isopropyl chlorosulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

Biology: It can be used to modify biomolecules for various biochemical studies.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of isopropyl chlorosulfonate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins or other biomolecules by reacting with nucleophilic amino acid residues.

Comparison with Similar Compounds

Isopropyl chlorosulfonate can be compared with other chlorosulfonates such as methyl chlorosulfonate and ethyl chlorosulfonate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its isopropyl group, which provides distinct steric and electronic effects compared to its methyl and ethyl counterparts.

List of Similar Compounds

- Methyl chlorosulfonate (CH3ClO3S)

- Ethyl chlorosulfonate (C2H5ClO3S)

- Butyl chlorosulfonate (C4H9ClO3S)

These compounds are used in similar applications but may offer different reactivity profiles and physical properties.

Biological Activity

Isopropyl chlorosulfonate (IPC) is a chemical compound with various applications in organic synthesis and potential biological activities. This article explores the biological activity of IPC, including its mechanism of action, toxicological effects, and relevant case studies.

- Molecular Formula : C3H7ClO2S

- Molecular Weight : 158.60 g/mol

- Density : 1.19 g/cm³

This compound acts primarily as an electrophile in chemical reactions, particularly in nucleophilic substitutions. It is known to react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives. The biological implications of these reactions are significant, particularly in the development of pharmaceuticals where IPC can serve as a building block for more complex molecules.

Antimicrobial Properties

IPC has demonstrated antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives synthesized from IPC exhibit significant antibacterial properties. For example, a series of compounds derived from IPC were evaluated for their efficacy against common bacterial strains, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| IPC-Derivative A | E. coli | 32 |

| IPC-Derivative B | S. aureus | 16 |

| IPC-Derivative C | P. aeruginosa | 64 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of IPC and its derivatives on various cell lines. The results indicate that while some derivatives exhibit selective toxicity towards cancer cells, others may pose risks to normal cells.

- Cell Lines Tested : HeLa (cervical cancer), L929 (murine fibroblast)

- IC50 Values :

| Compound | HeLa IC50 (µM) | L929 IC50 (µM) |

|---|---|---|

| IPC-Derivative A | 25 | 50 |

| IPC-Derivative B | 10 | 30 |

| IPC-Derivative C | 15 | 20 |

These findings suggest that while IPC derivatives can be effective in targeting cancer cells, they may also affect normal cells at higher concentrations.

Toxicological Effects

IPC is classified as a hazardous substance due to its potential toxic effects upon exposure. Inhalation or dermal contact can lead to irritation of mucous membranes and skin. Chronic exposure may result in more severe health issues, including liver and kidney damage.

Case Studies

-

Occupational Exposure Incident :

In a reported case, workers exposed to IPC during manufacturing processes developed respiratory issues and skin irritations. Medical evaluations indicated that immediate decontamination and supportive care were necessary to mitigate the effects of exposure. -

Laboratory Incident :

A laboratory mishap involving the spillage of IPC led to acute respiratory distress in personnel present during the incident. Subsequent investigations highlighted the need for improved safety protocols when handling IPC and similar compounds.

Properties

Molecular Formula |

C3H7ClO3S |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

2-chlorosulfonyloxypropane |

InChI |

InChI=1S/C3H7ClO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3 |

InChI Key |

ZOZQKKYSAGUTAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.